molecular formula C17H17N5 B13936673 1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine

1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine

Katalognummer: B13936673
Molekulargewicht: 291.35 g/mol
InChI-Schlüssel: GVSRILDMSGVJTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring, a pyridine ring, and a naphthyridine moiety, making it a versatile scaffold for the development of various therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines in high yields . Deprotection of these intermediates with PhSH followed by selective intramolecular cyclization results in the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory procedures.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyridine rings can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings.

Wissenschaftliche Forschungsanwendungen

1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . The pathways involved in its mechanism of action include modulation of enzyme activity and interference with cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine stands out due to its unique combination of piperazine, pyridine, and naphthyridine rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Eigenschaften

Molekularformel

C17H17N5

Molekulargewicht

291.35 g/mol

IUPAC-Name

1-piperazin-1-yl-3-pyridin-4-yl-2,6-naphthyridine

InChI

InChI=1S/C17H17N5/c1-4-18-5-2-13(1)16-11-14-12-20-6-3-15(14)17(21-16)22-9-7-19-8-10-22/h1-6,11-12,19H,7-10H2

InChI-Schlüssel

GVSRILDMSGVJTR-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=C3C=CN=CC3=CC(=N2)C4=CC=NC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.